

Introduction to the Stereochemistry of 1-Bromo-1-nitrononan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Bromo-1-nitrononan-2-OL	
Cat. No.:	B15406549	Get Quote

1-Bromo-1-nitrononan-2-ol is a chiral molecule possessing two stereogenic centers at the C1 and C2 positions. The presence of these two chiral centers gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are denoted as (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The spatial arrangement of the bromine, nitro, and hydroxyl groups dictates the molecule's three-dimensional structure and, consequently, its interaction with other chiral molecules, a critical consideration in drug development.

The synthesis of 1-bromo-1-nitroalkan-2-ols is effectively achieved through the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction.[1][2][3] This reaction involves the base-catalyzed addition of a nitroalkane (in this case, bromonitromethane) to an aldehyde or ketone.[1][2] The stereochemical outcome of the Henry reaction is highly dependent on the catalyst and reaction conditions employed, allowing for the selective synthesis of specific stereoisomers.

Enantioselective Synthesis and Stereocontrol

The targeted synthesis of specific stereoisomers of 1-bromo-1-nitroalkan-2-ols can be achieved with a high degree of enantioselectivity through catalyzed Henry reactions. Research by Blay, Hernández-Olmos, and Pedro has demonstrated a highly effective method using a copper(II) acetate catalyst in conjunction with a C1-symmetric camphor-derived amino pyridine ligand.[4] [5][6][7] This catalytic system facilitates the direct condensation of aldehydes with



bromonitromethane, yielding highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols.[4][5] [6][7]

The reaction exhibits good to excellent enantioselectivities across a range of aliphatic and aromatic aldehydes, indicating its general applicability for the synthesis of chiral 1-bromo-1-nitroalkan-2-ols, including the nonan-2-ol derivative.[6] The diastereomeric ratio (anti:syn) of the products can be determined using 1H NMR spectroscopy, while the enantiomeric excess (ee) is typically quantified by chiral High-Performance Liquid Chromatography (HPLC).[8]

Quantitative Data Summary

The following table summarizes representative quantitative data for the enantioselective synthesis of a long-chain 1-bromo-1-nitroalkan-2-ol, 1-bromo-1-nitroundecan-2-ol, which serves as a close structural analog to **1-bromo-1-nitrononan-2-ol**.[8] This data is extrapolated from the work of Blay et al. and illustrates the typical yields, diastereomeric ratios, and enantiomeric excesses achievable with their methodology.

Aldehyde Precursor	Product	Yield (%)	Diastereomeri c Ratio (anti:syn)	Enantiomeric Excess (ee, %) of major diastereomer
Nonanal	1-Bromo-1- nitrononan-2-ol	(Not Reported)	(Not Reported)	(Not Reported)
Undecanal	1-Bromo-1- nitroundecan-2- ol	85	13:87	94 (syn)

Data for 1-Bromo-1-nitroundecan-2-ol is presented as a proxy due to the lack of specific data for the nonan-2-ol derivative.[8]

Experimental Protocols

The following is a detailed experimental protocol for the enantioselective synthesis of 1-bromo-1-nitroalkan-2-ols, adapted from the established literature.[6][8]



General Procedure for Enantioselective Addition of Bromonitromethane to Aldehydes

A solution of the chiral amino pyridine ligand (0.025 mmol) in absolute ethanol (2 mL) is added to a Schlenk tube containing Cu(OAc)2·H2O (5.0 mg, 0.025 mmol) under a nitrogen atmosphere. The mixture is stirred for 1 hour at room temperature until a deep blue solution is formed. The aldehyde (0.5 mmol) is then added, and the reaction flask is placed in a bath at the desired reaction temperature. After 5 minutes, 90% pure technical bromonitromethane (0.39 mL, 5 mmol) is added, and the reaction mixture is stirred for the specified time. The reaction is quenched by the addition of 1 M aqueous HCl (15 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 1-bromo-1-nitroalkan-2-ol.[6][8]

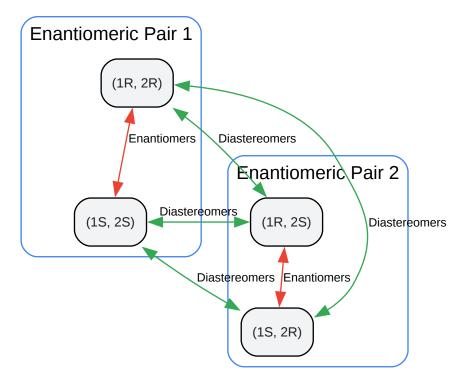
Determination of Stereochemical Purity

- Diastereomeric Ratio: The ratio of anti to syn diastereomers is determined by 1H NMR spectroscopy of the crude reaction mixture.[8]
- Enantiomeric Excess: The enantiomeric excess of the major diastereomer is determined by chiral HPLC analysis using a suitable chiral stationary phase column (e.g., Chiralpak AD-H or AS-H) and a hexane:isopropanol mobile phase.[8]

Visualizations Stereoisomers of 1-Bromo-1-nitrononan-2-ol



Stereoisomers of 1-Bromo-1-nitrononan-2-ol



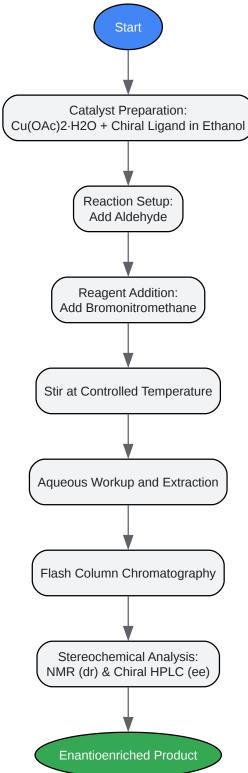
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Caption: Stereoisomers of 1-Bromo-1-nitrononan-2-ol.

Experimental Workflow for Enantioselective Synthesis



Experimental Workflow for Enantioselective Synthesis

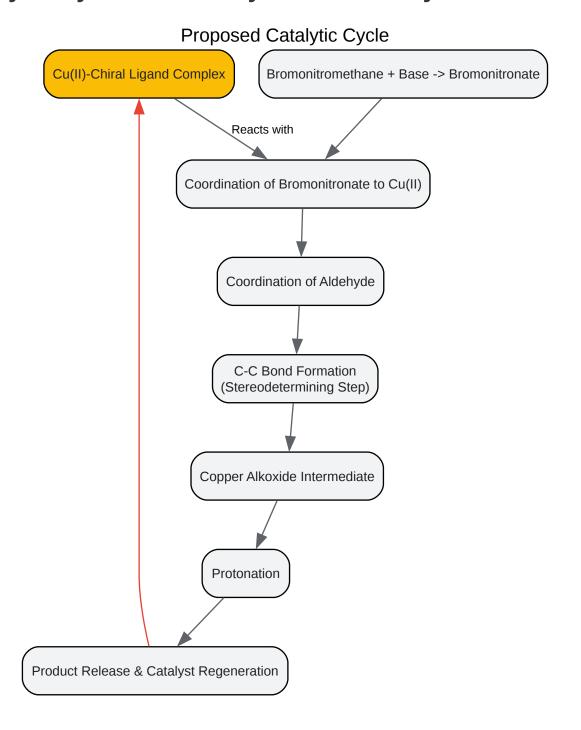


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Caption: Enantioselective synthesis workflow.



Catalytic Cycle for the Asymmetric Henry Reaction



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Caption: Proposed catalytic cycle for the Henry reaction.



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- To cite this document: BenchChem. [Introduction to the Stereochemistry of 1-Bromo-1-nitrononan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15406549#stereochemistry-and-chirality-of-1-bromo-1-nitrononan-2-ol]

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